molecular formula C20H27NO2 B5819983 N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide

N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide

Cat. No. B5819983
M. Wt: 313.4 g/mol
InChI Key: SLIPFVLGUDVGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide, also known as MA-P, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. It was first synthesized in the 1960s and has since been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide has a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to improved mood and cognitive function. Additionally, N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide has been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide in lab experiments is its ability to selectively target dopamine and serotonin reuptake, making it a useful tool in studying the effects of these neurotransmitters. However, one limitation is that it has not yet been extensively studied for its potential side effects and long-term effects on the brain.

Future Directions

There are several potential future directions for research on N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide. One area of interest is its potential use in treating Parkinson's disease and other neurological disorders. Additionally, further studies could be conducted to investigate its potential side effects and long-term effects on the brain. Finally, N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide could be studied in combination with other compounds to determine its potential synergistic effects.

Synthesis Methods

The synthesis of N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-methyl-2-adamantyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide.

Scientific Research Applications

N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide has been used in various scientific studies to investigate its potential as a pharmacological tool. It has been shown to have a variety of effects on the central nervous system, including the modulation of dopamine and serotonin levels. Additionally, N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide has been studied for its potential use in treating Parkinson's disease and other neurological disorders.

properties

IUPAC Name

N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-20(16-8-14-7-15(10-16)11-17(20)9-14)13-21-19(22)12-23-18-5-3-2-4-6-18/h2-6,14-17H,7-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIPFVLGUDVGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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